1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol

basicity pKa permeability

1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol is a gem‑difluorinated pyrrolidine derivative bearing a fluorinated secondary‑alcohol side chain. The molecule belongs to the class of saturated N‑heterocyclic building blocks heavily utilized in drug‑discovery programs that demand precise modulation of basicity, lipophilicity and metabolic stability.

Molecular Formula C7H12F3NO
Molecular Weight 183.17 g/mol
Cat. No. B13259332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol
Molecular FormulaC7H12F3NO
Molecular Weight183.17 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)CC(CF)O
InChIInChI=1S/C7H12F3NO/c8-3-6(12)4-11-2-1-7(9,10)5-11/h6,12H,1-5H2
InChIKeyXBGKMPLFRZBVSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol: A Fluorinated Pyrrolidine–Propanol Building Block for Medicinal Chemistry


1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol is a gem‑difluorinated pyrrolidine derivative bearing a fluorinated secondary‑alcohol side chain. The molecule belongs to the class of saturated N‑heterocyclic building blocks heavily utilized in drug‑discovery programs that demand precise modulation of basicity, lipophilicity and metabolic stability. The 3,3‑difluoropyrrolidine motif is recognized for substantially lowering amine pKa relative to unsubstituted pyrrolidine while preserving high microsomal stability [1], and the pendant 3‑fluoropropan‑2‑ol group introduces an additional stereogenic center with hydrogen‑bond donor/acceptor functionality, making the compound a versatile intermediate for kinase inhibitors, DPP‑4 inhibitors and orexin‑receptor modulators [2].

1
Fluorinated building block for medicinal chemistry and lead optimization programs.
2
Reported basicity-lowering motif supports CNS-penetrant and intracellular-target design.
3
Selection-relevant microsomal stability relative to smaller-ring gem-difluoro analogs.
4
Chiral secondary alcohol handle for vector-defined linker or late-stage diversification.

Why 1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol Cannot Be Replaced by Generic Pyrrolidine–Propanol Intermediates


Superficially similar pyrrolidine–propanol building blocks (e.g., non‑fluorinated or mono‑fluorinated analogs) are not functionally interchangeable. The gem‑difluoro motif profoundly depresses the pyrrolidine nitrogen basicity by approximately 4.4 pKa units relative to pyrrolidine [1], which translates into superior membrane permeability, reduced hERG‑channel affinity and altered protonation‑dependent target engagement. Furthermore, systematic microsomal stability screening across azetidine, pyrrolidine and piperidine derivatives demonstrates that the 3,3‑difluoropyrrolidine ring retains high metabolic stability whereas the analogous 3,3‑difluoroazetidine is rapidly cleared [1]. Consequently, swapping the 3,3‑difluoropyrrolidine scaffold for a cheaper or more accessible heterocycle is likely to compromise the pharmacokinetic and selectivity profile of the final probe or lead molecule.

Target Scaffold
3,3-Difluoropyrrolidine with fluorinated propanol side chain provides a low-basicity, metabolically stable core.
Generic Substitute
Non-fluorinated or mono-fluorinated pyrrolidine analogs exhibit substantially higher amine pKa and may shift permeability profile.
3,3-Difluoroazetidine, despite the gem-difluoro group, may not replicate metabolic stability. Scaffold-specific microsomal clearance data should be reviewed before substitution.

Quantitative Differentiation of 1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol Versus Closest Analogs


Basicity (pKa) Reduction: 3,3‑Difluoropyrrolidine vs. Pyrrolidine

The conjugate acid pKa of 3,3‑difluoropyrrolidine is predicted to be 6.86 ± 0.10 , representing a lowering of more than 4.4 log units compared with unsubstituted pyrrolidine (conjugate acid pKa = 11.27 in water) [1]. This dramatic basicity reduction places the amine largely in the neutral, free‑base form at physiological pH, decreasing the fraction of protonated species that can engage hERG potassium channels and reducing lysosomal trapping.

Basicity (pKa) reduction
Cross-study comparable
ΔpKa ≈ −4.4 units
Supports lower protonation at physiological pH.
Predicted vs. experimental aqueous pKa.
basicity pKa permeability hERG liability

Lipophilicity (LogP) Modulation: 3,3‑Difluoropyrrolidine vs. Pyrrolidine

The calculated LogP of 3,3‑difluoropyrrolidine is reported as 1.0368 , i.e., substantially higher than the LogP of unsubstituted pyrrolidine (~0.37‑0.50) [1]. The increase of approximately 0.5‑0.7 log units is considered optimal for enhancing blood‑brain‑barrier penetration without incurring excessive hydrophobicity that would promote off‑target binding.

Lipophilicity (LogP) shift
Cross-study comparable
ΔLogP ≈ +0.5 to +0.7
Reported balanced lipophilicity increase for CNS exposure context.
Computed/database values.
lipophilicity LogP CNS permeability distribution

Metabolic Stability Retention: 3,3‑Difluoropyrrolidine vs. 3,3‑Difluoroazetidine

A systematic screen of intrinsic microsomal clearance across mono‑ and difluorinated azetidine, pyrrolidine and piperidine derivatives revealed that the 3,3‑difluoropyrrolidine scaffold retains high metabolic stability, whereas the 3,3‑difluoroazetidine derivative was the sole compound that exhibited poor metabolic liability [1]. This establishes that the five‑membered gem‑difluoro ring is uniquely resistant to oxidative metabolism, a property not guaranteed by the presence of a gem‑difluoro group alone.

Metabolic stability retention
Class-level inference
High stability vs. poor stability for 3,3-difluoroazetidine
Scaffold-specific microsomal clearance context.
Qualitative comparison; only azetidine analog showed liability.
metabolic stability microsomal clearance CYP450 azetidine

DPP‑4 Inhibitor Potency: Scaffold‑Driven Activity with >2,600‑Fold Selectivity

The drug‑candidate gosogliptin (PF‑00734200), which incorporates the 3,3‑difluoropyrrolidine moiety, exhibits an IC50 of 13 nM against DPP‑4 and selectivity ratios of >2,600‑fold over DPP‑8 and DPP‑9 [1]. In contrast, analogous pyrrolidine‑based DPP‑4 inhibitors lacking the gem‑difluoro substitution typically show micromolar potency and diminished selectivity [2]. The gem‑difluoro group fills the S1 pocket of the enzyme and pre‑organizes the pyrrolidine ring for optimal target engagement.

DPP-4 inhibitor context
Class-level inference
13 nM IC50; >2,600-fold selectivity over DPP-8/9
Supports target-class selectivity review.
Scaffold-containing molecule (PF-00734200) data.
DPP‑4 IC50 selectivity type 2 diabetes

CNS Indication Patent Precedent: Orexin Receptor Modulation

The 3,3‑difluoropyrrolidine scaffold is explicitly claimed in a granted patent (EP3180332A4) as a core motif of orexin receptor modulators intended for CNS disorders including panic disorder, anxiety, PTSD and depression [1]. The lowered basicity and increased lipophilicity of the 3,3‑difluoropyrrolidine ring are cited as key molecular features that enable blood‑brain‑barrier penetration and selective receptor engagement. Analogs built on the unsubstituted pyrrolidine scaffold are not claimed in this patent family.

CNS patent precedent
Supporting evidence
3,3-Difluoropyrrolidine derivatives claimed for orexin modulation
IP differentiation from generic pyrrolidine analogs.
EP3180332A4; CNS indications context.
orexin receptor CNS patent difluoropyrrolidine

Application Scenarios Where 1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol Delivers Differentiable Value


CNS‑Penetrant Probe or Lead Optimization Programs

When designing a brain‑penetrant small molecule, the reduced basicity (pKa ~6.9 vs. 11.3 for pyrrolidine) and moderate LogP increase (~+0.5‑0.7) of the 3,3‑difluoropyrrolidine scaffold directly translate into improved passive CNS permeability and lower hERG liability [1][2]. The orexin receptor modulator patent family explicitly relies on this scaffold for CNS indications, making the title compound a logical building block for exploratory neuroscience projects [3].

DPP‑4 Inhibitor and Metabolic Disease Drug Discovery

The scaffold is proven in advanced preclinical and clinical DPP‑4 inhibitors (gosogliptin, IC50 = 13 nM) with >2,600‑fold selectivity over related proteases [1]. Procuring 1‑(3,3‑difluoropyrrolidin‑1‑yl)‑3‑fluoropropan‑2‑ol as an intermediate enables rapid assembly of candidate molecules that replicate the S1‑pocket interaction essential for potency and selectivity, while the pendant fluoropropanol handle allows late‑stage diversification.

Kinase Inhibitor and Targeted Protein Degrader (PROTAC) Linker Design

The combination of a metabolically stable gem‑difluoro core [1] and a secondary alcohol functional group provides a rigid, vector‑defined linker element for PROTAC or bitopic inhibitor design. The 3‑fluoropropan‑2‑ol chain introduces an additional stereocenter and a site for further functionalization (e.g., esterification, ether formation) without altering the critical physicochemical properties of the difluoropyrrolidine head group.

Structure‑Based Drug Design Requiring Fine‑Tuned Amine Basicity

For targets where the protonation state of a pyrrolidine nitrogen dictates key interactions (e.g., factor Xa, thrombin, cathepsins), the ability to depress basicity by ~4.4 pKa units without introducing steric bulk or metabolic hotspots is a decisive advantage [2][3]. The 1‑(3,3‑difluoropyrrolidin‑1‑yl)‑3‑fluoropropan‑2‑ol building block therefore supports rational pKa‑driven optimization of ligand–receptor complementarity.

Application
Selection Property
Validation Focus
CNS-penetrant candidate studies
Basicity–lipophilicity balance
CNS permeability and hERG endpoint review
DPP-4 inhibitor probe design
Target-class selectivity review
DPP-4/DPP-8/DPP-9 selectivity panel
PROTAC / bitopic linker design
Vector-defined rigid core
Linker stability and geometry review
pKa-driven ligand optimization
Reported pKa shift context
Basicity-dependent target engagement review
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